molecular formula C10H11FN2O B11801822 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine

Cat. No.: B11801822
M. Wt: 194.21 g/mol
InChI Key: HRWZPWZTIGMWGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine typically involves the reaction of 4-fluorobenzonitrile with hydroxylamine to form 4-fluorobenzohydroxamic acid.

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis and procurement processes to ensure high purity and yield . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Mechanism of Action

The mechanism of action of 4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The fluorine atom enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the isopropylamine group enhances its reactivity and potential therapeutic applications .

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

4-fluoro-N-propan-2-yl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C10H11FN2O/c1-6(2)12-10-9-7(11)4-3-5-8(9)14-13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

HRWZPWZTIGMWGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NOC2=C1C(=CC=C2)F

Origin of Product

United States

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